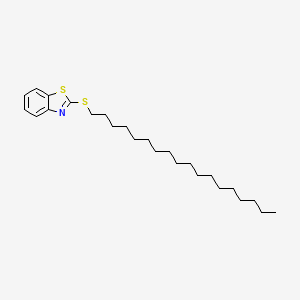

2-(Octadecylthio)benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Octadecylthio)benzothiazole is a chemical compound with the linear formula C25H41NS2 and a molecular weight of 419.74 .

Molecular Structure Analysis

Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed. The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP and density of states, were calculated .Chemical Reactions Analysis

Benzothiazole synthesis involves several reactions, including condensation of 2-aminothiophenol with aldehydes in various conditions . The reaction mechanisms of benzothiazole derivatives in the excited state have also been explored .Wissenschaftliche Forschungsanwendungen

Corrosion Protection of Copper

2-(Octadecylthio)benzothiazole (2-OTBT) has been studied for its application in corrosion protection. A self-assembled monolayer (SAM) of 2-OTBT on copper surfaces exhibits excellent corrosion protection efficiency in aqueous NaCl solution. The SAM formation process has been optimized and characterized using techniques like XPS, AFM, and FTIR. This application is crucial in extending the life and reliability of copper-based materials in corrosive environments (Rao, Iqbal, & Sreedhar, 2009).

Therapeutic Potential in Chemistry

Benzothiazoles, including 2-(Octadecylthio)benzothiazole, possess a broad spectrum of pharmacological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural simplicity and ease of synthesis make benzothiazole derivatives promising candidates for developing new therapeutic agents (Kamal, Syed, & Mohammed, 2015).

Inhibition of Steel Corrosion

Benzothiazole derivatives, similar to 2-(Octadecylthio)benzothiazole, have been synthesized to study their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate high efficiency and stability, suggesting their potential in protecting steel structures from corrosion, which is particularly useful in industrial and marine environments (Hu et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-octadecylsulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCKELHDGBEBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Octadecylthio)benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)